3-Amino-2-nitrobenzene-1-sulfonic acid
Description
3-Amino-2-nitrobenzene-1-sulfonic acid is a nitro-substituted aromatic sulfonic acid derivative characterized by the presence of three functional groups: an amino (-NH₂) group at position 3, a nitro (-NO₂) group at position 2, and a sulfonic acid (-SO₃H) group at position 1 on the benzene ring. This arrangement imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly as an intermediate in dye synthesis, pharmaceuticals, or polymer precursors.
Properties
CAS No. |
140638-29-5 |
|---|---|
Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
3-amino-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O5S/c7-4-2-1-3-5(14(11,12)13)6(4)8(9)10/h1-3H,7H2,(H,11,12,13) |
InChI Key |
UVSUQUOUHQHYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions, functional groups, and molecular weights of 3-amino-2-nitrobenzene-1-sulfonic acid with related compounds:
*Calculated based on formula C₆H₆N₂O₅S.
Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The nitro group in this compound strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to hydroxyl-containing analogs like 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid, where the -OH group is electron-donating .
- Solubility : Sulfonic acids (e.g., the target compound) are highly water-soluble due to their acidic -SO₃H group, whereas sulfonamide derivatives (e.g., compounds in ) exhibit lower solubility but better membrane permeability, making them suitable for pharmaceutical applications.
- Substituent Steric Effects: Branched alkylamino groups in compound introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered amino group in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
